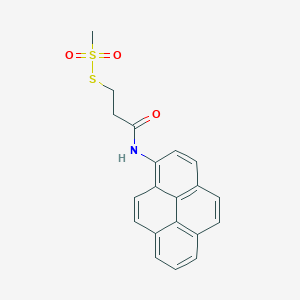

2-(Pyren-1-ylaminocarbonyl)ethyl Methanethiosulfonate

CAS No.:

Cat. No.: VC13329981

Molecular Formula: C20H17NO3S2

Molecular Weight: 383.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H17NO3S2 |

|---|---|

| Molecular Weight | 383.5 g/mol |

| IUPAC Name | 3-methylsulfonylsulfanyl-N-pyren-1-ylpropanamide |

| Standard InChI | InChI=1S/C20H17NO3S2/c1-26(23,24)25-12-11-18(22)21-17-10-8-15-6-5-13-3-2-4-14-7-9-16(17)20(15)19(13)14/h2-10H,11-12H2,1H3,(H,21,22) |

| Standard InChI Key | URZKUTILUPDOKS-UHFFFAOYSA-N |

| SMILES | CS(=O)(=O)SCCC(=O)NC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |

| Canonical SMILES | CS(=O)(=O)SCCC(=O)NC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of 2-(Pyren-1-ylaminocarbonyl)ethyl Methanethiosulfonate is C₂₀H₁₇NO₃S₂, with a molecular weight of 383.48 g/mol . The compound consists of three distinct moieties:

-

A pyrene group, a polycyclic aromatic hydrocarbon known for its strong fluorescence and photostability.

-

A methanethiosulfonate (MTS) group (-S-SO₂-CH₃), which reacts selectively with cysteine residues.

-

A carbonyl-ethyl linker bridging the pyrene and MTS groups, ensuring spatial separation between the fluorophore and the reactive site .

This architecture allows simultaneous fluorescent labeling and covalent modification of target proteins.

Physical and Chemical Properties

Key physicochemical properties are summarized below:

Synthesis and Characterization

Synthetic Pathway

The synthesis involves a multi-step reaction sequence:

-

Pyrene-1-amine Activation: Pyrene-1-amine is reacted with ethyl chlorooxoacetate to form the intermediate N-pyren-1-yloxamide.

-

MTS Group Incorporation: The oxamide intermediate is coupled with methanethiosulfonyl chloride in the presence of a base (e.g., triethylamine) to yield the final product .

Critical reaction parameters include:

-

Temperature: Maintained at 0–5°C during exothermic steps to prevent side reactions.

-

Solvent: Anhydrous dichloromethane or tetrahydrofuran ensures high yields .

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity .

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR): ¹H NMR (CDCl₃) confirms structural integrity, with characteristic peaks for pyrene aromatic protons (δ 8.1–8.5 ppm) and MTS methyl groups (δ 3.2 ppm) .

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (C18 column, acetonitrile/water gradient) verifies purity .

-

Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 383.48 [M+H]⁺ .

Applications in Biochemical Research

Site-Specific Protein Labeling

The MTS group reacts selectively with cysteine sulfhydryls via a disulfide exchange mechanism:

This reaction is rapid (second-minute timescale) and reversible under reducing conditions . Coupled with the pyrene fluorophore, the compound enables:

-

Real-Time Tracking: Conformational changes in ion channels (e.g., nicotinic acetylcholine receptors) monitored via fluorescence quenching .

-

Membrane Protein Mapping: Introduced cysteines in transmembrane domains are labeled to study accessibility and pore architecture .

Enzymology Studies

In the seminal work by Stauffer and Karlin (1994), this compound was used to probe electrostatic potentials in the acetylcholine receptor’s ligand-binding site . Key findings include:

-

pH-Dependent Reactivity: Modification rates increased at alkaline pH, reflecting deprotonation of cysteine thiols .

-

Distance Mapping: Fluorescence resonance energy transfer (FRET) between pyrene and tryptophan residues quantified spatial relationships in enzyme active sites .

Comparative Analysis With Other MTS Reagents

Unlike charged MTS reagents (e.g., MTSEA), 2-(Pyren-1-ylaminocarbonyl)ethyl Methanethiosulfonate’s hydrophobic pyrene group limits its use in aqueous environments but enhances membrane permeability .

| Reagent | Charge | Solubility | Primary Use |

|---|---|---|---|

| MTSEA | +1 | Water, DMSO | Surface cysteine modification |

| Pyrene-ACE-MTS | Neutral | DMSO, Acetone | Membrane protein labeling |

| MTSET | +1 | Water | Ion channel studies |

Research Findings and Future Directions

Key Studies

-

Nicotinic Receptor Dynamics: Yang et al. (1996) used this compound to identify cysteine residues lining the ion channel pore, revealing gating-dependent accessibility changes .

-

Neurotransmitter Transporters: Kuner et al. (1996) labeled GABA transporter cysteines to elucidate substrate-binding pockets .

Limitations and Challenges

-

Solubility Issues: Requires organic solvents, which may denature proteins .

-

Background Fluorescence: Pyrene’s hydrophobicity causes nonspecific binding in lipid-rich environments .

Future Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume